molecular formula C11H20F2N2O2 B6291369 tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate CAS No. 2306254-30-6

tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate

Cat. No.: B6291369
CAS No.: 2306254-30-6
M. Wt: 250.29 g/mol
InChI Key: ATHHDYBFMRSHLU-JGVFFNPUSA-N
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Description

tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate is a chemical compound with the molecular formula C11H20F2N2O2 It is known for its unique structural features, including a difluoromethyl group attached to a piperidine ring, which is further linked to a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from appropriate precursors. This may involve cyclization reactions under specific conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced to the piperidine ring using reagents such as difluoromethylating agents. This step requires careful control of reaction conditions to ensure the selective introduction of the difluoromethyl group.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the attachment of the tert-butyl carbamate group to the piperidine ring. This is typically achieved through carbamation reactions using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced compounds with modified structures.

Scientific Research Applications

tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their functions and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(3R,5S)-5-(methyl)-3-piperidyl]carbamate
  • tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)-3-piperidyl]carbamate
  • tert-Butyl N-[(3R,5S)-5-(chloromethyl)-3-piperidyl]carbamate

Uniqueness

tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[(3R,5S)-5-(difluoromethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-8-4-7(9(12)13)5-14-6-8/h7-9,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHHDYBFMRSHLU-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CNC1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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